molecular formula C15H18O6 B15380112 Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate CAS No. 24331-83-7

Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate

Cat. No.: B15380112
CAS No.: 24331-83-7
M. Wt: 294.30 g/mol
InChI Key: PLTKCENRRRYKPI-UHFFFAOYSA-N
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Description

Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate, also known as diethyl (4-hydroxy-3-methoxybenzylidene)malonate or vanillylidene malonic acid diethyl ester, is a chemical compound with the CAS registry number 24331-83-7 . It has a molecular formula of C15H18O6 and an average molecular mass of 294.30 g/mol . This compound is of significant interest in various research and development fields. One of its primary documented applications is in material science, where it functions as an effective photostabilizer. Studies, such as those covered in patent literature, highlight its utility in stabilizing photosensitive ingredients like fragrances, colorants, and sunscreens within cosmetic, personal care, and household product formulations . Its structural motifs, including the 4-hydroxy-3-methoxyphenyl (vanillyl) group, are common in biologically active molecules, suggesting potential for further pharmacological investigation, although its specific biological mechanisms of action are not detailed in the available literature. This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its well-characterized properties for chemical synthesis, development of stabilized formulations, and other laboratory studies.

Properties

IUPAC Name

diethyl 2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-4-20-14(17)11(15(18)21-5-2)8-10-6-7-12(16)13(9-10)19-3/h6-9,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTKCENRRRYKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)O)OC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303969
Record name Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24331-83-7
Record name NSC163812
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, synthesizing relevant research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a complex structure that includes a methoxy group and a hydroxyl group on the aromatic ring, which are significant for its biological activity. The presence of these functional groups is known to influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed antibacterial activity comparable to established antibiotics like linezolid and cefaclor .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundKlebsiella aerogenes12 µg/mL

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, such as the DPPH radical scavenging assay. These studies suggest that the compound effectively scavenges free radicals, indicating its potential as an antioxidant agent .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A72%20
This compound85%15

Case Studies

Several case studies highlight the therapeutic potential of this compound in specific conditions:

  • Cancer Treatment : A study examined the effects of this compound on various cancer cell lines, revealing cytotoxic effects at concentrations that were significantly lower than those affecting normal cells. This selectivity suggests a promising avenue for targeted cancer therapies .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. The methoxy and hydroxyl groups on the phenolic structure enhance its reactivity with cellular targets, leading to significant pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate with structurally and functionally related compounds:

Compound Structural Features Physicochemical Properties Biological Activity Synthetic Notes
This compound - Diethyl malonate core
- 4-Hydroxy-3-methoxybenzylidene substituent
logP = 2.89; MW = 294.30 g/mol Potential renin inhibition (inferred from docking studies of analogs ) Likely Knoevenagel condensation; alkylation steps for ester formation
Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (4) - Methyl ester
- Hydroxyimino group
- 4-Hydroxyphenyl substituent
Not reported Tested for growth inhibition in cancer cell lines (e.g., MCF-7, A549) Oxime formation followed by methyl iodide alkylation
5,5'-Dibromohemibastadin-1 (8) - Dibrominated aromatic rings
- Oxime and ester functionalities
Not reported Enhanced anticancer activity vs. non-brominated analogs (e.g., IC₅₀ values in nM range) Bromination of precursor 4 using Br₂ in dichloromethane
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate - Indole-sulfonyl group
- Trimethylbenzyl substituent
Not reported Antihypertensive activity via renin inhibition (docking score: -8.2 kcal/mol) Multi-step synthesis involving sulfonylation and malonate conjugation
Trimer2 - Trimeric structure
- Multiple methoxy and hydroxy groups
Elution time: 24 min (HPLC) Not explicitly reported; used in chromatographic studies Complex multi-step synthesis involving esterification and conjugation

Key Comparisons:

Structural Variations :

  • The target compound’s 4-hydroxy-3-methoxyphenyl group contrasts with the indole-sulfonyl moiety in ’s compound, which introduces bulkier, more lipophilic features. Brominated analogs (e.g., compound 8 in ) exhibit enhanced bioactivity due to halogen-induced electronic effects .
  • Trimer2 () demonstrates how extended conjugation and oligomerization can influence chromatographic behavior and solubility .

Biological Activity :

  • While the target compound’s bioactivity is inferred from docking studies, 5,5'-Dibromohemibastadin-1 () shows direct anticancer effects, highlighting the role of halogenation in enhancing potency . The indole-based analog in targets renin, suggesting structural flexibility in modulating enzyme inhibition .

Synthetic Complexity: Bromination and sulfonylation steps (Evidences 1 and 8) introduce synthetic challenges compared to the simpler Knoevenagel condensation likely used for the target compound. Trimer2’s synthesis requires precise control over esterification and conjugation steps .

Physicochemical Properties :

  • The target compound’s logP = 2.89 suggests better membrane permeability than highly polar analogs (e.g., Trimer2 with multiple hydroxy groups) but lower than brominated or indole-containing derivatives .

Q & A

Basic: What are the standard protocols for synthesizing Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate?

Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between diethyl malonate and a substituted benzaldehyde derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde). Key steps include:

  • Reaction Setup : Refluxing the aldehyde and malonate in a polar aprotic solvent (e.g., acetic acid or ethanol) with a catalytic base (e.g., piperidine) at 80–100°C for 6–12 hours .
  • Purification : Isolation via ice-water quenching, followed by recrystallization from methanol or ethanol to obtain crystalline solids .
  • Characterization : Confirmation by 1H NMR^1 \text{H NMR} (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl ester signals at δ 1.2–1.4 ppm) and mass spectrometry (expected molecular ion peak at m/z 308.3) .

Basic: How can the molecular structure of this compound be confirmed using crystallographic methods?

Methodological Answer:
X-ray crystallography is the gold standard:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 100–150 K .
  • Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .
  • Refinement : Refine using SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate with tools like PLATON to check for missed symmetry or twinning .
  • Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and intermolecular interactions .

Advanced: How to analyze hydrogen bonding interactions in the crystal structure of this compound?

Methodological Answer:
Hydrogen bonding patterns are critical for understanding packing and stability:

  • Graph Set Analysis : Use Etter’s formalism to categorize bonds into motifs (e.g., D(2)\text{D}(2) for dimeric interactions). The hydroxyl (-OH) and methoxy (-OCH3_3) groups often form O–H···O and C–H···O interactions .
  • Software Tools : Mercury (CCDC) or CrystalExplorer to quantify bond distances and angles. For example, O–H···O bonds typically range from 2.6–2.8 Å .
  • Thermal Analysis : Correlate hydrogen bonding strength with thermal stability using DSC/TGA, where stronger networks yield higher melting points .

Advanced: How to resolve contradictions in crystallographic data during structure determination?

Methodological Answer:
Address discrepancies through systematic validation:

  • Twinned Data : Use TWINLAW in PLATON to identify twin laws and refine with HKLF5 in SHELXL .
  • Disordered Atoms : Apply PART instructions and restraints (e.g., SIMU, DELU) to model split positions .
  • R-Factor Gaps : Cross-validate with spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm1^{-1}) or DFT-calculated geometries .
  • Publication Standards : Adopt IUCr checkCIF guidelines to ensure compliance with crystallographic databases .

Advanced: What methodologies are used to assess the environmental degradation pathways of this compound?

Methodological Answer:
Environmental fate studies focus on hydrolysis and biodegradation:

  • Hydrolysis : Conduct OECD 111 tests at pH 4, 7, and 9, monitoring degradation via HPLC-MS. The ester groups are prone to alkaline hydrolysis, yielding malonic acid and vanillin derivatives .
  • Biodegradation : Use OECD 301B (CO2_2 evolution test) with activated sludge. Propanedioate esters typically show moderate biodegradability (20–40% in 28 days) .
  • Ecotoxicology : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays. EC50_{50} values often exceed 10 mg/L, indicating low toxicity .

Advanced: What pharmacological screening approaches are used to evaluate derivatives of this compound?

Methodological Answer:
Derivatives are screened for bioactivity via:

  • Enzyme Inhibition : Assay against COX-2 or tyrosinase using spectrophotometric methods (e.g., inhibition of L-DOPA oxidation) .
  • Cellular Uptake : Use Caco-2 cell monolayers to measure apparent permeability (Papp_{\text{app}}), with logP values ~2.5 suggesting moderate absorption .
  • In Vivo Models : Evaluate pharmacokinetics in rodents (e.g., oral bioavailability <50% due to first-pass metabolism) .

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